6H05

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Los inhibidores de K-Ras son una clase de compuestos diseñados para dirigirse e inhibir la actividad de la proteína K-Ras, que es una pequeña GTPasa. K-Ras es uno de los oncogenes más comúnmente mutados en los cánceres humanos, incluyendo el cáncer de pulmón de células no pequeñas, el cáncer colorrectal y el adenocarcinoma ductal pancreático . Estos inhibidores son cruciales en la terapia del cáncer, ya que apuntan a bloquear las vías de señalización que impulsan el crecimiento y la supervivencia del tumor.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de inhibidores de K-Ras a menudo implica cribado virtual basado en la estructura y simulaciones de dinámica molecular para identificar posibles compuestos líderes . Por ejemplo, los inhibidores no covalentes que se dirigen a la mutación K-Ras G12D se han descubierto mediante el cribado virtual de diversos compuestos, seguido de técnicas de acoplamiento molecular y puntuación . Además, los péptidos macrocíclicos se han identificado utilizando bibliotecas de mezclas y sistemas automatizados de identificación de ligandos .

Métodos de producción industrial: La producción industrial de inhibidores de K-Ras normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir múltiples etapas de reacciones químicas, purificación y validación para producir el compuesto final adecuado para su uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores de K-Ras sufren diversas reacciones químicas, incluyendo la modificación covalente, la oxidación y la sustitución . Por ejemplo, los inhibidores covalentes que se dirigen a la mutación K-Ras G12C se unen irreversiblemente en el bolsillo de conmutación II, dependiendo de una reacción covalente con la cisteína adquirida .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de inhibidores de K-Ras incluyen compuestos dicarbonílicos vicinales, como el fenilglioxal y el metilglioxal, que modifican selectivamente los residuos de arginina en las proteínas . Las condiciones de reacción a menudo implican un pH fisiológico y ajustes específicos de temperatura para garantizar una orientación y unión selectivas .

Productos principales formados: Los productos principales que se forman a partir de estas reacciones son los complejos covalentes o no covalentes de los inhibidores de K-Ras con la proteína K-Ras. Estos complejos inhiben eficazmente la actividad de la proteína K-Ras, bloqueando así las vías de señalización posteriores implicadas en la progresión del cáncer .

Aplicaciones Científicas De Investigación

Cancer Research and Treatment

6H05 is primarily studied for its applications in oncology, particularly in targeting K-Ras mutations. The K-Ras protein is a member of the Ras family of small GTPases, which act as molecular switches in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Mutations in K-Ras are commonly associated with several cancers, including pancreatic, colorectal, and lung cancers.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring the K-Ras(G12C) mutation. In controlled laboratory settings, cells treated with this compound showed reduced growth rates and increased apoptosis compared to untreated controls .

- Animal Models : Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models implanted with K-Ras(G12C) mutant tumors .

Drug Development

The specificity of this compound for the mutant form of K-Ras makes it a promising candidate for drug development aimed at precision medicine. The ongoing research focuses on:

- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes for patients with K-Ras-driven tumors.

- Formulation Optimization : Investigating different formulations to improve bioavailability and therapeutic index in clinical settings .

Research Tool

Beyond its potential as a therapeutic agent, this compound serves as an important research tool in molecular biology:

- Biochemical Assays : It is utilized in assays designed to study Ras signaling pathways and the effects of mutations on protein function.

- Target Validation : Researchers employ this compound to validate K-Ras as a therapeutic target by assessing its impact on cellular processes related to cancer progression .

Mecanismo De Acción

El mecanismo de acción de los inhibidores de K-Ras implica la unión a la proteína K-Ras y el bloqueo de su actividad. K-Ras funciona como un interruptor molecular, ciclando entre un estado activo unido a GTP y un estado inactivo unido a GDP . Los inhibidores de K-Ras, como sotorasib y adagrasib, se unen al bolsillo de conmutación II del mutante K-Ras G12C, bloqueándolo en un estado inactivo y previniendo la señalización posterior . Esta inhibición interrumpe las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

Los inhibidores de K-Ras son únicos en su capacidad para dirigirse a mutaciones específicas dentro de la proteína K-Ras. Compuestos similares incluyen inhibidores que se dirigen a otros miembros de la familia RAS, como HRAS y NRAS . Los inhibidores de K-Ras se distinguen por su especificidad para las mutaciones de K-Ras, en particular la mutación G12C . Otros compuestos similares incluyen inhibidores pan-KRAS, PROTAC, ARNip y PNA, que se dirigen a múltiples isoformas RAS o emplean diferentes mecanismos de acción .

Lista de compuestos similares

- Inhibidores de HRAS

- Inhibidores de NRAS

- Inhibidores pan-KRAS

- PROTAC

- ARNip

- PNA

Los inhibidores de K-Ras representan un avance significativo en la terapia contra el cáncer dirigida, ofreciendo esperanza para mejores resultados en el tratamiento de los pacientes con cánceres impulsados por K-Ras.

Actividad Biológica

6H05, chemically known as the trifluoroacetate salt of a selective allosteric inhibitor of the oncogenic K-Ras(G12C) protein, has garnered attention in cancer research due to its unique mechanism of action. This compound is particularly significant in the context of targeting K-Ras mutations, which are prevalent in various cancers, including pancreatic and colorectal cancers. The following sections delve into the biological activity, mechanisms, and research findings associated with this compound.

This compound functions as an allosteric inhibitor , meaning it binds to a site on the K-Ras protein that is distinct from the active site. This binding induces conformational changes that alter the protein's nucleotide preference from guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This shift is crucial because K-Ras mutations often lead to uncontrolled cell signaling that promotes tumor growth and survival.

Key Features of this compound:

- Allosteric Modulation : Alters K-Ras activity without directly competing for the active site.

- Selectivity : Primarily affects the G12C mutant form of K-Ras while sparing wild-type K-Ras, making it a promising candidate for targeted therapy.

- Enhanced Solubility : The trifluoroacetate salt form increases solubility and stability, facilitating laboratory applications.

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

- Inhibition Profile : In vitro studies demonstrate that this compound shows significant inhibition of K-Ras(G12C) function in lung cancer cell lines, indicating its potential utility in therapeutic contexts .

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to this compound can enhance its binding affinity and selectivity for K-Ras(G12C), suggesting avenues for further drug optimization .

- Comparative Analysis : Compared to other K-Ras inhibitors like Sotorasib and Adagrasib, which are direct inhibitors, this compound's allosteric mechanism provides a different therapeutic approach. This distinction may lead to unique clinical outcomes in combination therapies .

Table 1: Comparison of K-Ras Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Allosteric inhibitor of K-Ras(G12C) | Alters nucleotide preference; selective for G12C |

| Sotorasib | Direct inhibitor of K-Ras(G12C) | First FDA-approved drug targeting K-Ras(G12C) |

| Adagrasib | Similar direct inhibition of K-Ras(G12C) | Demonstrated efficacy in clinical trials |

| BI-3406 | Allosteric inhibitor of K-Ras | Targets different conformational states |

| SAR629 | Inhibits downstream signaling pathways | Focuses on inhibiting MEK/ERK pathway |

Case Studies

Several case studies illustrate the application and effectiveness of this compound in research settings:

- Lung Cancer Cell Line Study : A study conducted on various lung cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation and survival rates compared to untreated controls. This suggests that this compound effectively impairs oncogenic signaling pathways mediated by mutant K-Ras .

- Combination Therapy Exploration : Preliminary investigations into combining this compound with other therapeutic agents (e.g., MEK inhibitors) showed synergistic effects, enhancing overall anti-tumor efficacy. These findings indicate potential for developing combination regimens incorporating this compound in clinical settings .

Propiedades

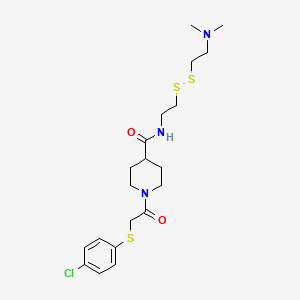

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMZOUPNIHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.